N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group, a sulfonamide group, and an aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent amination. One common synthetic route is as follows:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated benzene is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Amination: Finally, the sulfonated nitrobenzene is reacted with 3-aminopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group in the aminopropyl chain can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(3-Aminopropyl)-2-aminobenzenesulfonamide.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives of the aminopropyl chain.
Scientific Research Applications
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The aminopropyl chain can facilitate the compound’s entry into cells and its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide: Similar structure but with a shorter aminoalkyl chain.
Uniqueness
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, sulfonamide, and aminopropyl groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDBLLVFCKLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448930 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-09-0 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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